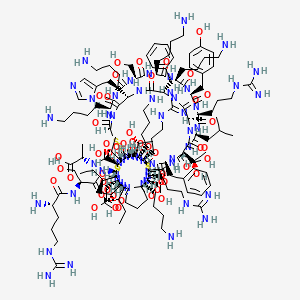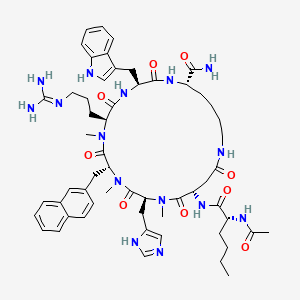![molecular formula C27H35Cl2N5OS B10779898 N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B10779898.png)
N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL3216999 is a small molecular drug with the chemical formula C27H35Cl2N5OS.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHEMBL3216999 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of CHEMBL3216999 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: CHEMBL3216999 can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CHEMBL3216999 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CHEMBL3216999 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- CHEMBL1234567
- CHEMBL2345678
- CHEMBL3456789
Comparison: CHEMBL3216999 is unique in its chemical structure, which imparts specific properties and activities not found in similar compounds. For example, it may have higher binding affinity to certain receptors or greater stability under physiological conditions. These unique features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H35Cl2N5OS |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C27H33N5OS.2ClH/c1-4-31(5-2)15-16-32-24-14-11-21(29-27(28)25-8-7-17-34-25)19-23(24)30-26(32)18-20-9-12-22(13-10-20)33-6-3;;/h7-14,17,19H,4-6,15-16,18H2,1-3H3,(H2,28,29);2*1H |
InChI Key |
NMXHCRDZUHHHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)N=C(C3=CC=CS3)N)N=C1CC4=CC=C(C=C4)OCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Aminophenyl)methyl]-5-phenoxy-1,3,4-oxadiazol-2-one](/img/structure/B10779822.png)

![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
![N-[4-chloro-3-[dideuterio(fluoro)methoxy]phenyl]pyridine-2-carboxamide](/img/structure/B10779850.png)
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One](/img/structure/B10779853.png)
![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B10779859.png)
![6-[(1S)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methoxypyridine-3-carbonitrile](/img/structure/B10779867.png)
![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10779871.png)
![2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine](/img/structure/B10779877.png)
![sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid;hydride](/img/structure/B10779883.png)
![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3-[(3,4-dimethoxybenzoyl)amino]-4-fluorobenzoate](/img/structure/B10779888.png)
![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)

![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
